Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-amine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-amine
[1][2]
Executive Summary: The Scaffold Identity
The compound 1-(4-bromophenyl)-2-(pyridin-2-yl)ethan-1-amine represents a "privileged scaffold" in medicinal chemistry.[1][2] It combines a basic pyridine nitrogen (hydrogen bond acceptor) with a lipophilic bromophenyl tail (halogen bond donor/hydrophobic contact) and a chiral primary amine linker. This specific architecture is frequently utilized in the development of Histamine H1 antagonists , Endothelin receptor antagonists , and Kinase inhibitors .[2]
This guide provides a definitive technical breakdown of its physicochemical properties, a robust synthetic route for laboratory preparation, and analytical validation standards.[2]
Physicochemical Specifications
Precise molecular weight determination is critical for mass spectrometry (MS) workflows, particularly when identifying the characteristic 1:1 isotopic doublet caused by the bromine atom.
Table 1: Molecular Constants[1][3]
| Property | Value | Notes |
| IUPAC Name | 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-amine | |
| Molecular Formula | C₁₃H₁₃BrN₂ | |
| Average Molecular Weight | 277.16 g/mol | Used for stoichiometry calculations.[1][2] |
| Monoisotopic Mass | 276.0262 Da | Based on ⁷⁹Br (50.69% abundance). |
| Isotopic Mass (+2) | 278.0242 Da | Based on ⁸¹Br (49.31% abundance). |
| M+H Ion (⁷⁹Br) | 277.0335 m/z | Protonated species (ESI+). |
| Elemental Analysis | C: 56.34%, H: 4.73%, Br: 28.83%, N: 10.11% | Theoretical values.[2] |
| Predicted LogP | 2.4 - 2.7 | Moderate lipophilicity; CNS penetrant potential.[1][2] |
| pKa (Pyridine) | ~5.2 | Pyridine nitrogen. |
| pKa (Amine) | ~9.5 | Primary aliphatic amine. |
Graphviz Diagram 1: Molecular Architecture & Pharmacophore
This diagram visualizes the functional regions of the molecule, highlighting the bromine handle for cross-coupling and the amine binding motif.[2]
Caption: Pharmacophore decomposition of the target molecule showing the interplay between the basic amine, the pyridine acceptor, and the modifiable bromine handle.
Synthetic Architecture
While this specific amine is not a common catalog item, it is readily synthesized via a Late-Stage Reductive Amination or a Nucleophilic Addition to Nitrile strategy.[2] The route below is selected for its reliability and ability to scale.
The "Nitrile-Imine" Route (Recommended)[1][2]
This pathway avoids unstable aldehyde intermediates and directly yields the amine.[2]
Reaction Scheme:
-
Lithiation: Deprotonation of 2-picoline (2-methylpyridine) using LDA or n-BuLi.[1][2]
-
Addition: Nucleophilic attack of the picolyl anion on 4-bromobenzonitrile.
-
Reduction: In-situ reduction of the resulting imine using Sodium Borohydride (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Detailed Protocol
Step 1: Generation of 2-Picolyllithium
-
Reagents: 2-Picoline (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), dry THF.
-
Procedure:
Step 2: Condensation & Reduction [1][2]
-
Reagents: 4-Bromobenzonitrile (1.0 eq), Sodium Borohydride (
, 2.0 eq), Methanol.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Procedure:
-
Dissolve 4-bromobenzonitrile in a minimal amount of dry THF.[2]
-
Add this solution dropwise to the picolyl anion at -78°C.
-
Allow the reaction to warm to 0°C over 2 hours. The color will shift as the imine forms.
-
Critical Step: Quench the reaction carefully with Methanol (excess).
-
Add solid
in portions at 0°C. Stir at room temperature for 12 hours. -
Workup: Quench with water, extract with Ethyl Acetate (3x), wash with brine, dry over
.
-
Graphviz Diagram 2: Synthetic Workflow
This flowchart maps the logical progression of the synthesis, including critical checkpoints.[2]
Caption: Step-wise synthetic pathway from commercial starting materials to the target amine via the nitrile-imine route.
Analytical Validation (Self-Validating Systems)[1][2]
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
Mass Spectrometry (LC-MS)[1][2]
-
Signature: Look for the Bromine Isotope Pattern .
-
Expectation: Two peaks of nearly equal intensity (M and M+2) separated by 2 mass units.
-
Logic: If this 1:1 doublet is absent, the bromine has been lost (likely debromination during lithium exchange if temperature wasn't controlled).
Proton NMR ( NMR, 400 MHz, )
-
Pyridine Region: 4 protons (approx 7.0 - 8.6 ppm).[1][2] Look for the doublet at ~8.5 ppm (proton adjacent to Nitrogen).
-
Aromatic Region: 4 protons (approx 7.2 - 7.5 ppm) showing the characteristic
system of the para-substituted benzene.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Chiral Center (Methine): A triplet or doublet of doublets around 4.0 - 4.5 ppm (
).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Methylene Bridge: A complex multiplet around 3.0 - 3.2 ppm (
connecting pyridine to the chiral center).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Pharmaceutical Utility & References
This molecule serves as a versatile intermediate.[2][3][4] The 4-bromo substituent is a "synthetic handle," allowing researchers to use Suzuki-Miyaura coupling to attach complex aryl groups, creating bi-aryl scaffolds common in:
-
H1-Antihistamines: Analogs of pheniramine/chlorpheniramine.[1][2]
-
Endothelin Receptor Antagonists: Similar to Macitentan structures.[2]
-
Kinase Inhibitors: The pyridine-amine motif acts as a hinge binder in ATP-competitive inhibitors.[1][2]
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Methodology for alternative ketone reduction route). [1][2]
-
Burckhardt, S., et al. (2012).[6] "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan)." Journal of Medicinal Chemistry. (Demonstrates utility of bromophenyl-pyridine/pyrimidine scaffolds). [1][2]
-
PubChem. "Compound Summary: 1-(4-bromophenyl)-2-(pyridin-2-yl)ethanamine."[1][2] (Structural verification and computed properties).
Sources
- 1. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
